2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
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Overview
Description
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . Compounds bearing the thiadiazole moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of semi/thio carbazides and sodium acetate with water, followed by the addition of aldehydes in methanol at room temperature . Acetic acid is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Molecular Structure Analysis
Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The thiadiazole ring is a bioisostere of pyrimidine and oxadiazole .Chemical Reactions Analysis
Thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .Physical And Chemical Properties Analysis
Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Scientific Research Applications
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have shown promising antimicrobial properties. In the case of 2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide , researchers have evaluated its effectiveness against bacterial strains such as E. coli, B. mycoides, and C. albicans. Notably, four compounds derived from this structure exhibited superior antimicrobial activity .
Anticancer Potential
While not explicitly mentioned for this specific compound, 1,3,4-thiadiazoles have been investigated as potential anticancer agents. Their cytotoxic effects on cancer cells have been studied, and some derivatives have demonstrated comparable activity to existing chemotherapeutic drugs .
Fluorescent Probes for Bacteria Imaging
Although not directly related to the compound , research on similar structures suggests that 1,3,4-thiadiazoles can serve as fluorescent probes for bacterial imaging. These probes, known as AIEgens (aggregation-induced emission luminogens), can illuminate pathogenic bacteria without complex labeling or washing steps .
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which include this compound, have been found to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Mode of Action
Some thiadiazole derivatives have been found to block the activity of heat shock protein 90 (hsp90), which displays a chaperone activity and controls the folding of numerous proteins .
Biochemical Pathways
Inhibition of hsp90 by some thiadiazole derivatives results in the degradation of several oncoproteins .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
It is known that thiadiazole derivatives exert a broad spectrum of biological activities .
Action Environment
It is known that the activity of thiadiazole derivatives can be influenced by the substituent on the compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(23-18-11-13-25(14-12-18)19-15-22-27-24-19)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18,20H,11-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRXKKAJJQXBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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